cFLIP-DED1 Inhibitory Activity in Breast Cancer Stem Cell Models: Fixed Concentration Efficacy
In pharmacological studies, the target compound (designated OH14) selectively inhibited cFLIP binding to the TRAIL-DISC complex in breast cancer cell lines. The compound was used at a fixed efficacious concentration of 100 µM, a dose determined to be cFLIP-specific by site-directed mutagenesis of the DED1 target domain [1]. This concentration was applied consistently across established cell lines (MCF-7, BT474, MDA-MB-231) and primary-derived breast cancer cells, where OH14 alone showed no effect on cell viability at 18 hours, but significantly sensitized cancer stem cells (CSCs) to TRAIL-induced cytotoxicity in colony-forming and tumoursphere assays [1].
| Evidence Dimension | Functional cFLIP inhibition in cellular context (breast cancer stem cell sensitization to TRAIL) |
|---|---|
| Target Compound Data | 100 µM (fixed efficacious concentration determined by dose-response and mutagenesis validation) [1] |
| Comparator Or Baseline | No direct quantitative comparator data available for closely related isomers in the same assay. Class-level baseline: cFLIP shRNA knockdown produces analogous sensitization phenotype. |
| Quantified Difference | Not calculable (single fixed concentration; comparator data absent). |
| Conditions | Breast cancer cell lines (MCF-7, BT474, MDA-MB-231), primary-derived breast cancer cells; colony-forming assay, tumoursphere assay; 18-hour treatment; combination with TRAIL [1] |
Why This Matters
Establishes that this specific substitution pattern retains target engagement and functional activity in a disease-relevant stem cell context, whereas structurally related isomers have not been validated in the same assay system, creating a selection criterion for researchers studying cFLIP-mediated TRAIL resistance.
- [1] French R, Giancotti G, Hayward O, et al. Pharmacological Inhibition of cFLIP Targets Breast Cancer Stem Cells. J Cancer Treatment Diagn. 2025; 8(2): 1-7. doi: 10.29245/2578-2967/2025/2.1210. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC7618230/ View Source
